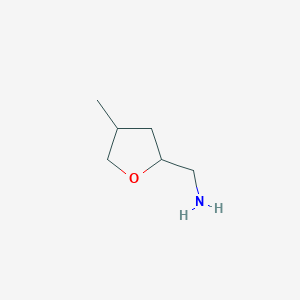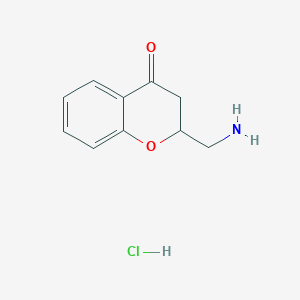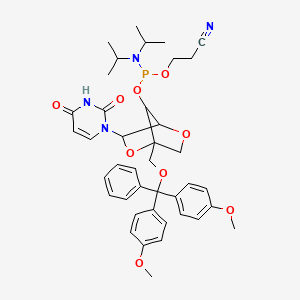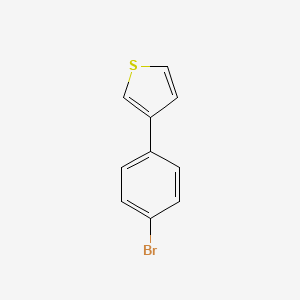
3-(4-Bromophenyl)thiophene
Übersicht
Beschreibung
3-(4-Bromophenyl)thiophene is an organosulfur compound . It is a colorless liquid and is a precursor to the antibiotic timentin and the vasodilator cetiedil .
Synthesis Analysis
The synthesis of this compound involves copper-mediated double intramolecular coupling reactions . The synthesis of 3-bromonaphtho [2,3- b was reported .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray structure analysis . The compound crystallizes in the monoclinic space group P 2 1 / c with unit cell parameters a = 15.6239 (15) Å, b = 14.0537 (14) Å, c = 5.8396 (5) Å, β = 92.666 (3)°, V = 1280.8 (2) Å 3, and Z = 4 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of linear π-conjugated polycyclic compounds . The absorption spectra and electrochemical results confirmed their moderate optical energy gaps and high HOMO energy levels, respectively .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.14 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
3-(4-Bromophenyl)thiophene and related compounds have shown promise in electrochromic applications. For instance, a study on the electrochromic behavior of a related compound, poly(3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene), revealed potential in device construction operating between green and blue colors with good optical contrast and fast switching times. This study suggests similar potential for this compound in electrochromic devices (Osken, Bildirir, & Ozturk, 2011).
Optical and Photophysical Properties
Adjusting the optical properties of poly(thiophene)s has been a significant area of research. A study on the effects of various functional groups, including bromo, on the optical properties of poly(thiophene)s, such as fluorescence yield, suggests that this compound derivatives could be used to enhance solid-state emission in these materials (Li, Vamvounis, & Holdcroft, 2002).
Synthesis and Structural Characterization
Research on the synthesis and characterization of bromo-substituted thiophenes, including compounds like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provides insights into the chemical properties of this compound. Such studies contribute to understanding the molecular structure, vibrational spectra, and theoretical simulations of these compounds (Balakit et al., 2017).
Nonlinear Optical Properties
A study on a novel bromo-substituted thiophene-based crystal, (E)-3-(4-bromophenyl)-1-(thiophen-2yl)prop-2-en-1-one, highlighted its potential in nonlinear optical applications. The research indicated that such crystals could be used in photonic and optical power limiting devices due to their thermal, mechanical, and nonlinear optical properties (Haleshappa et al., 2020).
Wirkmechanismus
Target of Action
3-(4-Bromophenyl)thiophene is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
For instance, its use in the SM coupling reaction suggests that it may be readily absorbed and distributed in the reaction environment .
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. The stability and efficacy of this compound may be affected by factors such as temperature, ph, and the presence of other chemicals in the reaction environment .
Safety and Hazards
Zukünftige Richtungen
The future directions for 3-(4-Bromophenyl)thiophene could involve further exploration of its biological activities, particularly its antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition properties . Additionally, its potential applications in material chemistry and chemical engineering could be explored .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBKVLYNRHNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


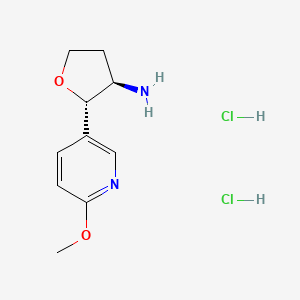
![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)
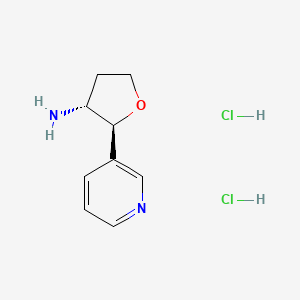
![7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3250955.png)
![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)
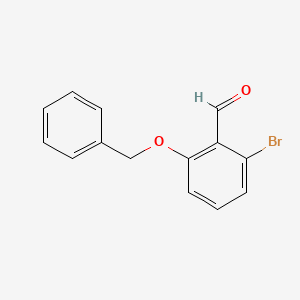
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)
![1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B3250972.png)

